3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
The compound “3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a derivative of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . BCP is a bicyclic bridged compound and is a highly strained molecule . It has been used as an unusual bioisostere for a phenyl ring .
Synthesis Analysis
The synthesis of BCP involves a photochemical addition of propellane to diacetyl, which constructs the BCP core . The haloform reaction of the formed diketone in batch affords BCP in a multigram amount . This process has been used to obtain various BCP-containing building blocks for medicinal chemistry .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The structure is highly strained .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BCP include a photochemical addition and a haloform reaction . The photochemical addition of propellane to diacetyl constructs the BCP core . The haloform reaction of the formed diketone affords BCP .Future Directions
The future directions for “3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” and similar compounds involve expanding the frontiers of contemporary medicinal chemistry . The synthesis of potentially useful BCP building blocks and their application as probes in biological studies are areas of ongoing research .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-8-2-3-9(4-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRPECLPEWJYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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